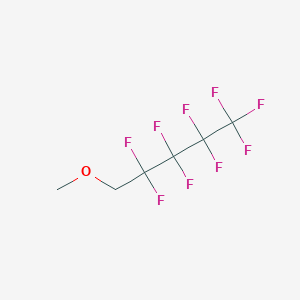

Methyl 1H,1H-nonafluoropentyl ether

CAS No.:

Cat. No.: VC16199908

Molecular Formula: C6H5F9O

Molecular Weight: 264.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F9O |

|---|---|

| Molecular Weight | 264.09 g/mol |

| IUPAC Name | 1,1,1,2,2,3,3,4,4-nonafluoro-5-methoxypentane |

| Standard InChI | InChI=1S/C6H5F9O/c1-16-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3 |

| Standard InChI Key | JNTDJJPQBWHDGN-UHFFFAOYSA-N |

| Canonical SMILES | COCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Identity and Structural Features

Methyl 1H,1H-nonafluoropentyl ether belongs to the hydrofluoroether (HFE) family, distinguished by its partially fluorinated structure. Key identifiers include:

The compound consists of a methoxy group (-OCH₃) attached to a perfluoropentyl chain, conferring hydrophobicity and resistance to degradation. Its structure is validated by NMR and IR spectra in synthetic studies .

Synthesis and Manufacturing

Williamson Ether Synthesis

The Williamson ether synthesis is a common route for preparing fluorinated ethers. For Methyl 1H,1H-nonafluoropentyl ether, this involves:

-

Alkoxide Formation: Deprotonation of a fluorinated alcohol using a strong base (e.g., NaH).

-

Nucleophilic Substitution: Reaction with methyl halide (e.g., CH₃I) via an Sₙ2 mechanism 11.

Example reaction:

where .

Alternative Methods

-

Coupling Reactions: Fluorinated alkyl halides and methoxy precursors are coupled under controlled conditions .

-

Catalytic Fluorination: Direct fluorination of hydrocarbon ethers using catalysts like SbF₅, though less common due to side reactions.

Physicochemical Properties

The compound’s fluorinated backbone imparts distinct properties:

Industrial and Scientific Applications

Electronics and Precision Cleaning

-

Solvent for Flux Removal: Replaces ozone-depleting chlorofluorocarbons (CFCs) in PCB cleaning due to low toxicity and high solvency .

-

Heat Transfer Fluids: Used in immersion cooling systems for servers, leveraging its non-flammability.

Pharmaceutical Synthesis

-

Reaction Medium: Facilitates fluorination reactions and Grignard reagent stabilization in drug synthesis .

-

Extraction Solvent: Isolates hydrophobic compounds in mixed-solvent systems .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Key Applications |

|---|---|---|---|

| HFE-7100 | C₅H₃F₉O | 60 | Solvent, refrigerant |

| HFE-6512 | C₇H₄F₁₂O | 98 | Lubricants, coatings |

| Methyl 1H,1H-nonafluoropentyl ether | C₆H₅F₉O | n/a | Electronics, pharma |

Recent Research Developments

-

Nonlinear Optical (NLO) Materials: Derivatives show potential in NLO applications due to high hyperpolarizability ( esu) .

-

Antitubercular Agents: Fluorinated ethers are explored as bioactive scaffolds in drug discovery .

-

Sustainable Synthesis: Catalytic methods using Pd/C or CuCl reduce waste in large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume